molecular formula C16H23FN2O B5644629 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine

1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine

Cat. No. B5644629
M. Wt: 278.36 g/mol
InChI Key: VNHTZYLMJBBNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, also known as 2-FB-4-Me-BP, is a novel psychoactive substance that belongs to the class of piperazine derivatives. It has gained popularity among researchers due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is not yet fully understood. However, it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, as well as an antagonist at the D2 receptor. It also modulates the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It also enhances the activity of the NMDA receptor, which is involved in learning and memory processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high potency and selectivity for specific receptors. This makes it a useful tool for studying the functions of these receptors in the brain. However, its limited availability and high cost may pose a challenge for researchers.

Future Directions

There are several future directions for research on 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is its potential use in the treatment of neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Further studies are needed to determine its safety and efficacy in humans. Another area of research is the development of novel derivatives with improved pharmacological properties. Additionally, more studies are needed to elucidate the exact mechanism of action of 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is a novel psychoactive substance that has gained attention among researchers due to its potential therapeutic applications. Its high potency and selectivity for specific receptors make it a useful tool for studying the functions of these receptors in the brain. However, further studies are needed to determine its safety and efficacy in humans, as well as its exact mechanism of action.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 2-fluorobenzylamine with 3-methylbutanoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the piperazine ring. The final product is obtained by purification through column chromatography.

Scientific Research Applications

1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory consolidation.

properties

IUPAC Name

1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-5-3-4-6-15(14)17/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHTZYLMJBBNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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